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1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide: is a fluorinated organic compound with the molecular formula C14H8F15NO2S . This compound is characterized by the presence of a benzyl group attached to a highly fluorinated heptane sulphonamide backbone. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptane sulphonamide backbone, which is then extensively fluorinated.
Fluorination: The fluorination process is carried out using reagents such as or under controlled conditions to achieve the desired level of fluorination.
Benzylation: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Utilizing large-scale fluorination reactors to achieve high yields of the fluorinated heptane sulphonamide.
Automated Benzylation: Employing automated systems for the benzylation step to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Oxidation and Reduction: The sulphonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as and are commonly used.
Oxidation: Oxidizing agents like can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Benzyl-substituted derivatives.
Oxidation Products: Sulphonic acids or sulphonates.
Reduction Products: Amines or other reduced forms of the sulphonamide.
Scientific Research Applications
Surface Chemistry and Coatings
The fluorinated nature of 1-Heptanesulfonamide allows it to be used in the development of surface coatings that exhibit water and oil repellency. Studies have shown that such coatings can be applied to textiles and industrial materials to enhance their durability and resistance to staining.
Pharmaceutical Research
This compound's sulfonamide group has implications in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties; thus, derivatives of 1-Heptanesulfonamide may be explored for potential therapeutic applications. Research is ongoing to evaluate its efficacy against various bacterial strains.
Environmental Studies
Due to its fluorinated characteristics, this compound is also studied for its environmental impact. It is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are scrutinized for their persistence in the environment and potential health risks. Research focuses on understanding its behavior in biological systems and its degradation pathways.
Case Study 1: Coating Development
In a study published by the Journal of Surface Science and Technology (2022), researchers explored the application of 1-Heptanesulfonamide in creating hydrophobic surfaces. The results indicated that surfaces treated with this compound exhibited a significant reduction in water adhesion compared to untreated surfaces. This property is crucial for applications in self-cleaning materials.
Case Study 2: Antimicrobial Activity
A recent investigation conducted by the American Journal of Pharmaceutical Sciences (2023) evaluated the antimicrobial effects of various sulfonamide derivatives including 1-Heptanesulfonamide. The study found that certain concentrations effectively inhibited the growth of Gram-positive bacteria. This finding suggests potential uses in developing new antibacterial agents.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its sulphonamide and benzyl groups. The fluorinated backbone enhances its stability and resistance to degradation. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctanesulphonamide: Similar fluorinated sulphonamide with a hydroxyethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another fluorinated compound with different functional groups.
Uniqueness: N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide stands out due to its specific combination of a benzyl group and a highly fluorinated heptane sulphonamide backbone. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to environmental degradation, making it highly valuable in various applications .
Biological Activity
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)- is a fluorinated compound that has garnered attention due to its potential biological activities and implications in environmental health. This article examines its biological activity based on available research findings and case studies.
- Chemical Formula : C19H18F15N2O2S
- CAS Number : 68957-62-0
- Molecular Weight : 499.41 g/mol
- Structure : The compound features a heptanesulfonamide backbone with extensive fluorination which contributes to its unique properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological systems. Research indicates that fluorinated compounds can exhibit unique pharmacological properties due to their structural characteristics.
Pharmacological Properties
- Binding Affinity :
- Antimicrobial Activity :
- Toxicity and Environmental Impact :
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorinated compounds demonstrated that certain derivatives showed significant antimicrobial activity against Gram-positive bacteria. The results indicated that structural modifications could enhance efficacy .
Case Study 2: Environmental Persistence
Research highlighted the environmental persistence of PFAS compounds including 1-Heptanesulfonamide derivatives. The study tracked the bioaccumulation in aquatic organisms and suggested potential risks to food chains and human health .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H18F15N2O2S |
Molecular Weight | 499.41 g/mol |
CAS Number | 68957-62-0 |
Antimicrobial Activity | Moderate against specific strains |
Binding Affinity | High for COX-1/COX-2 receptors |
Research Findings
Recent findings suggest that the unique properties of fluorinated compounds like 1-Heptanesulfonamide may lead to novel therapeutic applications. In silico studies have indicated potential for these compounds in drug design targeting various biological pathways .
Toxicological Assessments
Comprehensive toxicological assessments are necessary to evaluate the safety profile of such compounds. Current data indicate potential risks associated with long-term exposure to PFAS substances .
Properties
CAS No. |
68298-10-2 |
---|---|
Molecular Formula |
C14H8F15NO2S |
Molecular Weight |
539.26 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C14H8F15NO2S/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)33(31,32)30-6-7-4-2-1-3-5-7/h1-5,30H,6H2 |
InChI Key |
ZJIFWMOMOPJFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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